molecular formula C16H13Cl2NO3 B300391 2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate

2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate

Cat. No.: B300391
M. Wt: 338.2 g/mol
InChI Key: HVNKKIMSOBBKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate typically involves the reaction of 5-chloro-2-methylaniline with 3-chlorobenzoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-N,3-dimethylbenzamide: Shares a similar chlorinated phenyl group but differs in its functional groups.

    2-Amino-5-chloro-3-methylbenzoic acid: Another compound with a chlorinated phenyl group, used in different applications.

Uniqueness

2-(5-chloro-2-methylanilino)-2-oxoethyl3-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] 3-chlorobenzoate

InChI

InChI=1S/C16H13Cl2NO3/c1-10-5-6-13(18)8-14(10)19-15(20)9-22-16(21)11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,19,20)

InChI Key

HVNKKIMSOBBKGH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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